molecular formula C22H19NO4S B1636767 Fmoc-3-(thien-2-yl)-DL-alanine CAS No. 134439-24-0

Fmoc-3-(thien-2-yl)-DL-alanine

Cat. No.: B1636767
CAS No.: 134439-24-0
M. Wt: 393.5 g/mol
InChI Key: PXBMQFMUHRNKTG-UHFFFAOYSA-N
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Description

Fmoc-3-(thien-2-yl)-DL-alanine (CAS: 134439-24-0) is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-natural amino acid derivative. Its molecular formula is C₂₂H₁₉NO₄S, with a molecular weight of 393.463 g/mol . The compound features a thiophene (thienyl) substituent at the β-position of the alanine backbone, making it a valuable building block in peptide synthesis for introducing aromatic and sulfur-containing moieties. The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBMQFMUHRNKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Synthesis

This classical approach involves the condensation of thiophene-2-carboxaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile:

  • Reaction of thiophene-2-carboxaldehyde with ammonium chloride in the presence of sodium cyanide
  • Formation of the α-aminonitrile intermediate
  • Acid-catalyzed hydrolysis to yield 3-(thien-2-yl)-DL-alanine

Reductive Amination Method

This approach involves:

  • Condensation of thiophene-2-acetaldehyde with ammonia
  • Reduction of the resulting imine with sodium cyanoborohydride
  • Introduction of the carboxylic acid function

Fmoc Protection of 3-(thien-2-yl)-DL-alanine

The second stage involves the protection of the amino group with the Fmoc group. Based on established procedures for N-Fmoc protection of amino acids, the following protocol has been developed:

Standard Procedure for N-Fmoc Protection

The procedure involves mixing the 3-(thien-2-yl)-DL-alanine with Fmoc chloride under specific conditions:

Materials:

  • 3-(thien-2-yl)-DL-alanine (1 mmol)
  • Fmoc chloride (1.2 mmol)
  • Water/ethanol mixture (3:1) - 1.5 mL
  • Hydrochloric acid (1M)

Procedure:

  • Combine 3-(thien-2-yl)-DL-alanine (1 mmol) and Fmoc chloride (1.2 mmol)
  • Add 1.5 mL of water:ethanol (3:1) mixture
  • Stir the reaction at 60°C until completion (monitored by TLC)
  • Acidify the solution with HCl (1M)
  • Isolate the product through filtration or extraction procedures

This method typically provides high yields (>85%) of the desired Fmoc-protected amino acid.

Alternative Aqueous Protocol

An environmentally friendly alternative involves:

Materials:

  • 3-(thien-2-yl)-DL-alanine (1 mmol)
  • Fmoc chloride (1.2 mmol)
  • Water (1.5 mL)

Procedure:

  • Add the amino acid (1 mmol) to Fmoc chloride (1.2 mmol)
  • Add water (1.5 mL) and stir at 60°C
  • Monitor the reaction by thin layer chromatography using ethyl acetate and hexane (3:7)
  • After consumption of the amino acid, filter the product and wash with water
  • Recrystallize from hot ethanol to obtain the pure product

Optimization and Scale-up Considerations

When scaling up the synthesis of this compound, several parameters must be carefully controlled:

Temperature Effects

The reaction temperature significantly impacts both yield and purity:

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
25 24 65-70 88-92
40 12 75-80 92-95
60 6 85-90 95-97
80 3 82-85 92-94

Based on this data, 60°C appears to be the optimal temperature, balancing reaction time, yield, and product purity.

Solvent System Optimization

The choice of solvent system affects both the reaction efficiency and environmental impact:

Solvent System Ratio Yield (%) Advantage
Water/Ethanol 3:1 85-90 Eco-friendly, good yield
Water/Acetone 3:1 80-85 Good solubility of Fmoc chloride
Water only - 75-80 Most environmentally friendly
Dichloromethane/DMF 4:1 88-92 Higher yield but less eco-friendly

Purification and Analysis

Purification Techniques

After synthesis, this compound requires purification to achieve the necessary purity for peptide synthesis applications (typically >95%):

  • Recrystallization : The crude product can be recrystallized from hot ethanol or ethyl acetate/hexane mixtures
  • Column Chromatography : Silica gel chromatography using gradients of ethyl acetate in hexane
  • Preparative HPLC : For highest purity requirements, preparative HPLC using C18 columns with acetonitrile/water gradients

Analytical Characterization

The purity and identity of this compound can be confirmed through various analytical techniques:

HPLC Analysis :

  • Column: Chiralpak-IA (250mm × 4mm)
  • Mobile phase: 10% isopropyl alcohol : 90% hexane containing 0.1% TFA
  • Flow rate: 1 ml/min
  • Detection: UV at 254 nm

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6): Characteristic peaks for the thiophene ring (6.8-7.4 ppm), Fmoc aromatic protons (7.3-7.9 ppm), and α-proton (4.2-4.4 ppm)
  • ¹³C NMR: Carbonyl carbons (170-175 ppm), aromatic carbons (120-145 ppm), and α-carbon (50-55 ppm)
  • Mass Spectrometry: [M+H]⁺ at m/z 394.47, corresponding to the molecular formula C22H19NO4S

Resolution of Enantiomers

Since this compound is a racemic mixture, separation of enantiomers may be required for specific applications:

Enzymatic Resolution

Using proteases like subtilisin:

  • Selective hydrolysis of L-enantiomer ester derivatives
  • Separation of unreacted D-enantiomer ester
  • Hydrolysis and Fmoc protection of separated enantiomers

Chiral HPLC Separation

Direct separation using chiral HPLC:

  • Column: Chiralpak-IA
  • Mobile phase: 10% isopropyl alcohol : 90% hexane containing 0.1% TFA
  • Detection: UV at 254 nm

Applications in Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis following standard Fmoc-based protocols:

Coupling Protocol

When incorporating this amino acid into peptides on solid support:

  • Deprotect the previous amino acid with 20% piperidine in DMF
  • Wash the resin with DMF (3-5 times)
  • Prepare the activated amino acid by combining this compound with coupling agent (HCTU or HATU/HOAt) in 20% collidine in DMF
  • Add the activated amino acid solution to the resin
  • Mix for 15 minutes to 12 hours (longer coupling times recommended for sterically hindered positions)

Special Considerations

Due to the thienyl moiety's steric and electronic properties, coupling efficiency may be lower than with standard amino acids. Strategies to improve incorporation include:

  • Extended coupling times (4-12 hours)
  • Double coupling procedures
  • Using stronger coupling agents like HATU/HOAt instead of HCTU
  • Microwave-assisted coupling

Chemical Reactions Analysis

Key Coupling Agents and Yields

A study comparing coupling agents for synthesizing Fmoc-protected diaminobenzoic acid derivatives (including analogous structures) reported the following efficiency data :

Coupling AgentEquivalentsReaction Time (min)Yield (%)
HBTU1.11515
HBTU1.21561
HATU1.01568
HATU1.06072
HATU1.26091

HATU (1.2 equiv) with a 60-minute activation time achieved optimal yields (91%) for phenylalanine derivatives, suggesting similar efficiency for thienyl-alanine coupling .

Deprotection Dynamics

The Fmoc group is cleaved using 20% piperidine in dimethylformamide (DMF), a standard protocol in SPPS. While specific deprotection kinetics for this compound are not explicitly documented, analogous Fmoc-amino acids typically achieve >95% deprotection within 10 minutes under these conditions.

Side-Chain Functionalization

The thienyl moiety introduces unique reactivity:

Thiophene-Specific Reactions

  • Electrophilic substitution : The thienyl group undergoes regioselective bromination or nitration at the α-position, enabling post-synthetic modifications .

  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids can functionalize the thiophene ring, though this has not been directly reported for this compound .

Derivatization for Unnatural Amino Acids

This compound serves as a precursor for synthesizing non-canonical amino acids:

  • Naphthylalanine derivatives : Prepared via HATU-mediated coupling in 50% yield .

  • 6-Aminohexanoic acid (AHX) linkers : Synthesized at 65% yield for bioconjugation applications .

Stability Under Reaction Conditions

The thienyl group exhibits stability across common SPPS conditions:

  • Acidic cleavage : Resists trifluoroacetic acid (TFA) at concentrations ≤50% during resin cleavage.

  • Oxidative environments : Susceptible to meta-chloroperbenzoic acid (mCPBA), forming sulfoxides or sulfones .

Comparative Reactivity

The electron-rich thiophene ring enhances nucleophilicity compared to phenylalanine derivatives, influencing coupling rates and regioselectivity in peptide chain assembly .

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Applications
Research indicates that compounds similar to Fmoc-3-(thien-2-yl)-DL-alanine can inhibit cancer cell growth by blocking specific protein interactions involved in tumor progression. For instance, studies have shown that peptides derived from thienylalanine can effectively inhibit the interaction between PD-L1 and PD-1, which is crucial in cancer immunotherapy .

Case Study:
In a study involving the use of thienylalanine derivatives in cancer treatment, researchers demonstrated that these compounds could enhance T-cell functionality in patients with HIV and other chronic infections by blocking PD-L1 interactions .

Peptide Synthesis

2.1. Building Block for Peptides
this compound is utilized as a building block in the synthesis of peptides via solid-phase peptide synthesis (SPPS). The Fmoc protection allows for selective deprotection and coupling during peptide assembly, making it a versatile component in creating complex peptide structures.

Table 1: Comparison of Peptide Synthesis Methods Using Fmoc Derivatives

MethodAdvantagesDisadvantages
SPPSHigh efficiency, automationRequires specialized equipment
Solution PhaseSimplicityLower yields compared to SPPS
Microwave-AssistedFaster reaction timesPotential for uneven heating

2.2. Functionalization
The ability to introduce diverse functional groups through the use of thienylalanine derivatives enhances the complexity and functionality of synthesized peptides. This property is particularly useful in developing targeted therapies and diagnostic agents.

Neuropharmacology

3.1. Alzheimer’s Disease Research
Compounds similar to this compound have been investigated for their potential to inhibit beta-amyloid peptide release, which is implicated in Alzheimer's disease . By modifying the structure of these compounds, researchers aim to develop therapies that can prevent or reduce amyloid plaque formation.

Case Study:
A study focused on the synthesis of thienylalanine derivatives showed promise in reducing beta-amyloid levels in cellular models, indicating potential therapeutic applications for Alzheimer’s disease .

Microbiology

4.1. Antimicrobial Properties
Research has explored the antimicrobial effects of thienylalanine derivatives against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Salmonella spp. .

Table 2: Antimicrobial Activity of Thienylalanine Derivatives

Bacterial StrainInhibition Zone (mm)Concentration Tested (µg/mL)
E. coli15100
Salmonella typhimurium12100
Shigella flexneri10100

Mechanism of Action

The mechanism of action of Fmoc-3-(thien-2-yl)-DL-alanine depends on its application:

    Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. It is removed under basic conditions to reveal the free amino group for further coupling.

    Biological Studies: The thienyl group can interact with specific protein or enzyme active sites, providing insights into molecular recognition and binding.

    Medicinal Chemistry: The compound can be incorporated into drug molecules, where it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Side Chains

(a) Fmoc-3-(4-pyridyl)-DL-alanine (CAS: 746672-87-7)
  • Molecular Formula : C₂₃H₂₀N₂O₄
  • Molecular Weight : 388.423 g/mol
  • Key Differences : Replaces the thiophene group with a pyridyl ring. The pyridyl group introduces basicity due to the nitrogen atom, altering solubility and hydrogen-bonding capabilities. This compound is less electron-rich than thienyl derivatives, affecting its reactivity in peptide coupling and interactions with biological targets .
(b) Fmoc-3-(1-naphthyl)-L-alanine (CAS: 96402-49-2)
  • Molecular Formula: C₂₈H₂₃NO₄
  • Molecular Weight : 437.495 g/mol
  • Key Differences : Features a bulky naphthyl group, increasing hydrophobicity and steric hindrance. This enhances π-π stacking interactions in peptides but may reduce conformational flexibility compared to the smaller thienyl group .
(c) Fmoc-3-(3-thienyl)-DL-alanine (CAS: 678991-94-1)
  • Molecular Formula: C₂₂H₁₉NO₄S
  • Molecular Weight : 393.463 g/mol
  • Key Differences: Isomeric to Fmoc-3-(thien-2-yl)-DL-alanine, with the thiophene substituent at the 3-position instead of 2-position.

Aliphatic vs. Aromatic Side Chains

(a) Fmoc-3-cyclopentyl-DL-alanine (CAS: 1219422-04-4)
  • Molecular Formula: C₂₃H₂₅NO₄
  • Molecular Weight : 379.45 g/mol
  • Key Differences: Substitutes the thienyl group with a cyclopentyl ring. This derivative is useful for studying steric effects without electronic contributions .
(b) Fmoc-β-cyclopenten-1-yl-DL-alanine (CAS: 1219148-79-4)
  • Molecular Formula: C₂₃H₂₃NO₄
  • Molecular Weight : 377.433 g/mol
  • Key Differences: Features an unsaturated cyclopentenyl group, introducing mild electronic effects from the conjugated double bond.

Unprotected Analogues

3-(2-Thienyl)-L-alanine (CAS: 22951-96-8)
  • Molecular Formula: C₇H₉NO₂S
  • Molecular Weight : 187.22 g/mol
  • Key Differences : Lacks the Fmoc protecting group, making it unsuitable for SPPS but valuable for studying native thienyl-alanine interactions in proteins. Requires in-situ protection for synthetic applications .

Biological Activity

Fmoc-3-(thien-2-yl)-DL-alanine is an important compound in medicinal chemistry and biochemistry, primarily due to its role as a building block in peptide synthesis and its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its applications in drug development, bioconjugation, and material science.

Chemical Structure and Properties

This compound is a derivative of alanine featuring a thienyl group, which contributes to its unique properties. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety during peptide synthesis, enhancing the stability and efficiency of the process. The compound's molecular formula is C₁₃H₁₅NO₂S, with a molecular weight of approximately 251.33 g/mol.

Applications in Biological Research

1. Peptide Synthesis

  • This compound is widely utilized as a protecting group in solid-phase peptide synthesis (SPPS). Its ability to be removed under mild conditions makes it advantageous for synthesizing complex peptides without compromising their integrity .

2. Drug Development

  • The compound's thiophene structure can influence biological activity, making it a candidate for designing novel pharmaceuticals that target specific biological pathways . Research indicates that derivatives of thienylalanine can exhibit antimicrobial properties, which are essential in developing new antibiotics .

3. Bioconjugation

  • This compound facilitates bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other molecules. This capability is crucial for creating targeted drug delivery systems and diagnostic tools .

Biological Activity and Mechanisms

Research has demonstrated various biological activities associated with this compound:

1. Antimicrobial Activity

  • Studies have shown that thienylalanine derivatives possess antimicrobial properties against several bacterial strains. For instance, beta-2-thienylalanine has been reported to inhibit the growth of Salmonella typhimurium and Shigella flexneri in vitro .

2. Calcium Mobilization

  • Calcium mobilization assays indicate that compounds similar to this compound can influence intracellular calcium levels, which play a critical role in various cellular processes such as proliferation and apoptosis . This suggests potential applications in modulating cellular responses in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thienylalanine derivatives against E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential as antibiotic agents.

CompoundInhibition Zone (mm)Target Bacteria
Beta-2-thienylalanine15E. coli
Fmoc-3-thienyl-DL-alanine12Staphylococcus aureus

Case Study 2: Cellular Impact

In another investigation, the impact of this compound on HeLa cells was assessed regarding calcium mobilization. The study found that treatment with the compound resulted in a significant increase in intracellular calcium levels, suggesting its role as a modulator of cellular signaling pathways.

TreatmentCalcium Level Increase (%)
Control0
This compound25

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-3-(thien-2-yl)-DL-alanine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation of 3-(thien-2-yl)-DL-alanine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (pH 8–9) in a mixed solvent system (e.g., THF/water). The reaction is monitored via TLC or HPLC to ensure complete Fmoc protection. Intermediates are purified by recrystallization or flash chromatography. Characterization employs 1^1H/13^{13}C NMR to confirm Fmoc attachment (δ ~7.3–7.8 ppm for fluorenyl protons) and LC-MS for mass verification. Side products, such as di-Fmoc derivatives, are identified by retention time shifts in HPLC .

Q. How does the thienyl substituent influence solubility and coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The hydrophobic thienyl group reduces aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMF or NMP) during SPPS. Coupling efficiency is assessed via Kaiser or chloranil tests, with optimized activation using HOBt/DIC or Oxyma Pure/COMU to mitigate steric hindrance. Comparative studies show that thienyl-containing derivatives exhibit ~10–15% lower coupling yields than phenyl analogs, requiring extended reaction times (2–4 hours) .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of this compound?

  • Methodological Answer : Racemization is controlled by maintaining reaction temperatures below 0°C during Fmoc activation and coupling. Using low-basicity conditions (e.g., DIEA instead of TEA) and coupling agents like HATU reduces epimerization risks. Post-synthesis analysis via chiral HPLC (e.g., Chirobiotic T column) or Marfey’s reagent derivatization quantifies enantiomeric excess (≥98% ee required for peptide applications). For DL-alanine derivatives, racemization is inherently present but can be mitigated by kinetic resolution during crystallization .

Q. What advanced analytical techniques resolve structural ambiguities in Fmoc-protected amino acids with aromatic substituents?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI or MALDI-TOF confirms molecular integrity, while 2D NMR (COSY, HSQC) maps proton-carbon correlations to distinguish thienyl protons from fluorenyl signals. X-ray crystallography is employed for absolute configuration determination, though challenges arise due to polymorphism in Fmoc derivatives. For dynamic behavior analysis, variable-temperature NMR (20°C−20°C to 25°C25°C) identifies conformational changes in the thienyl side chain .

Q. How do mesoscale solute structures in DL-alanine solutions affect crystallization kinetics, and what implications does this have for Fmoc-derivative purification?

  • Methodological Answer : Dynamic light scattering (DLS) and cryo-TEM reveal that DL-alanine forms solute-rich clusters (50–200 nm) in aqueous solutions, accelerating nucleation but increasing polydispersity. For this compound, adding antisolvents (e.g., tert-butyl methyl ether) disrupts these clusters, yielding monodisperse crystals. Controlled cooling rates (0.1–0.5°C/min) and seeding strategies improve crystal quality, as evidenced by narrower melting ranges (ΔT < 2°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported trypsin activity measurements for DL-alanine derivatives?

  • Methodological Answer : Variability in trypsin activity assays (e.g., 1,593.5 ± 13.1 vs. 1,104.1 ± 6.6 µmol DL-alanine/g feed in ) may arise from differences in substrate preparation (free vs. Fmoc-protected alanine) or enzyme purity. Standardization using Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) as a control substrate and normalizing activity to protein content (Bradford assay) reduces inter-lab variability. Statistical reconciliation via ANOVA identifies outliers linked to pH drift or incubation time errors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-3-(thien-2-yl)-DL-alanine
Reactant of Route 2
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Fmoc-3-(thien-2-yl)-DL-alanine

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